N-(4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
CAS No.: 135529-19-0
Cat. No.: VC8069937
Molecular Formula: C18H18N4O6S2
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135529-19-0 |
|---|---|
| Molecular Formula | C18H18N4O6S2 |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-[4-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C18H18N4O6S2/c1-12-11-18(20-28-12)22-30(26,27)17-9-5-15(6-10-17)21-29(24,25)16-7-3-14(4-8-16)19-13(2)23/h3-11,21H,1-2H3,(H,19,23)(H,20,22) |
| Standard InChI Key | SQPUFLYSLCMEPT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
| Canonical SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-{4-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)sulfonyl]phenyl}acetamide, reflects its intricate structure . Key features include:
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A central 5-methylisoxazole-3-amine group, a five-membered heterocycle containing one oxygen and one nitrogen atom.
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Two sulfonamide (-SO₂-NH-) bridges connecting aromatic rings.
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A terminal acetamide (-NH-CO-CH₃) moiety.
The molecular formula is C₁₈H₁₈N₄O₆S₂, with a monoisotopic mass of 450.0668 Da .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 450.48 g/mol | |
| Purity | 98% | |
| CAS Number | 135529-19-0 | |
| SMILES Notation | CC(NC1=CC=C(S(=O)(NC2=CC=C(S(=O)(NC3=NOC(C)=C3)=O)C=C2)=O)C=C1)=O | |
| InChI Key | SQPUFLYSLCMEPT-UHFFFAOYSA-N |
The compound’s solubility and stability data remain undercharacterized in public literature, though its sulfonamide groups suggest moderate polarity and potential solubility in polar aprotic solvents .
Synthesis and Characterization
Synthetic Pathways
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step route:
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Isoxazole Formation: Condensation of hydroxylamine with a β-diketone precursor to yield the 5-methylisoxazole core .
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Sulfonylation: Sequential sulfonylation reactions introducing -SO₂Cl groups to aromatic amines, followed by nucleophilic substitution with the isoxazole amine and aniline intermediates .
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Acetylation: Final acetylation of the terminal aniline using acetic anhydride or acetyl chloride .
Analytical Characterization
Commercial batches (e.g., AChemBlock Cat. V143014) are validated via:
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High-Performance Liquid Chromatography (HPLC): Confirming ≥98% purity .
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Mass Spectrometry: ESI-MS aligns with the theoretical mass (m/z 450.48) .
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Nuclear Magnetic Resonance (NMR): Expected signals include:
Pharmacological and Biomedical Research
Toxicological Profile
Safety data sheets indicate:
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Hazard Statements: H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation) .
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Precautionary Measures: Use personal protective equipment (PPE) and ensure adequate ventilation .
Applications in Chemical Research
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